5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
MMV665807 is an experimental compound that belongs to the class of salicylanilides. It has shown significant activity against various pathogens, including those responsible for mycetoma and echinococcosis . This compound is being explored for its potential in drug repurposing, particularly in the treatment of neglected tropical diseases .
Preparation Methods
The synthetic routes and reaction conditions for MMV665807 are not extensively detailed in the available literature. it is known that MMV665807 was obtained from the open-access Medicines for Malaria Venture (MMV) Malaria Box . The compound is synthesized through standard organic synthesis techniques, involving the formation of the salicylanilide structure . Industrial production methods for MMV665807 have not been explicitly documented, as it is still in the experimental stage.
Chemical Reactions Analysis
MMV665807 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound’s activity is independent of redox chemistry, as indicated by its effectiveness against pathogens without a nitro group.
Substitution Reactions: Common reagents and conditions for these reactions are not specified in the literature.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of MMV665807 is not fully understood. studies suggest that it interferes with essential biological processes in pathogens. For instance, it has been observed to cause structural alterations in protoscoleces, indicating a distinct mode of action compared to other drugs like praziquantel . The compound’s activity is independent of redox chemistry, suggesting that it targets different molecular pathways .
Comparison with Similar Compounds
MMV665807 is compared with other similar compounds, particularly within the salicylanilide class:
Niclosamide: Both MMV665807 and niclosamide are salicylanilides, but MMV665807 lacks a nitro group, making its activity independent of redox chemistry.
Monepantel: MMV665807 and monepantel have shown significant activity against Echinococcus multilocularis metacestode vesicles.
MMV665807’s uniqueness lies in its distinct mode of action and its potential for treating neglected tropical diseases without relying on redox chemistry .
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMVIBKEICGPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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